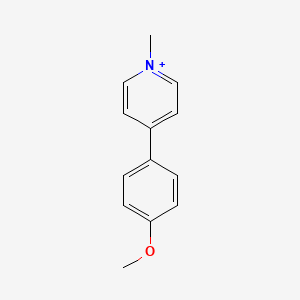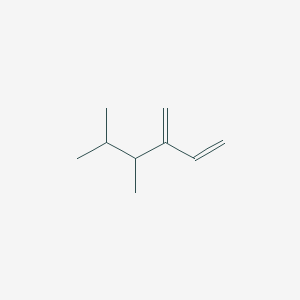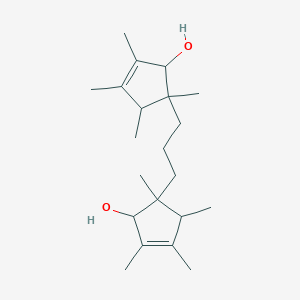
3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is an organic compound that features a benzene ring substituted with bromine, hydroxyl, and amide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide typically involves multiple steps:
Hydroxylation: The addition of a hydroxyl group at the 2 position.
Amidation: The formation of the amide bond with 2,2,2-trichloro-1-hydroxyethylamine.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove bromine atoms or convert the amide group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups in place of bromine.
Aplicaciones Científicas De Investigación
3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. Specific pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-2-hydroxybenzoic acid: Similar structure but lacks the amide group.
3,5-Dibromo-2-hydroxybenzaldehyde: Contains an aldehyde group instead of the amide.
3,5-Dibromobenzamide: Similar but lacks the hydroxyl and trichloroethyl groups.
Uniqueness
3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is unique due to the presence of both bromine and trichloroethyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
106792-74-9 |
|---|---|
Fórmula molecular |
C9H6Br2Cl3NO3 |
Peso molecular |
442.3 g/mol |
Nombre IUPAC |
3,5-dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H6Br2Cl3NO3/c10-3-1-4(6(16)5(11)2-3)7(17)15-8(18)9(12,13)14/h1-2,8,16,18H,(H,15,17) |
Clave InChI |
HETITXUGOPKSMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)NC(C(Cl)(Cl)Cl)O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14321320.png)

![4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid](/img/structure/B14321331.png)


![1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14321351.png)
![N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide](/img/structure/B14321356.png)

![2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol](/img/structure/B14321373.png)



![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)

